molecular formula C20H16FNO3 B6528127 (4Z)-12-cyclopropyl-4-[(3-fluorophenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946235-63-8

(4Z)-12-cyclopropyl-4-[(3-fluorophenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528127
CAS No.: 946235-63-8
M. Wt: 337.3 g/mol
InChI Key: GRBQFDKYGCQHRQ-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-12-cyclopropyl-4-[(3-fluorophenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one” is a tricyclic heterocyclic molecule featuring a cyclopropyl group, a 3-fluorophenyl substituent, and a fused oxa-aza ring system. Its stereochemistry is defined by the (4Z) configuration, indicating the spatial arrangement of the substituents around the double bond. The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for accurate determination of its three-dimensional conformation .

Properties

IUPAC Name

(2Z)-8-cyclopropyl-2-[(3-fluorophenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-13-3-1-2-12(8-13)9-18-19(23)15-6-7-17-16(20(15)25-18)10-22(11-24-17)14-4-5-14/h1-3,6-9,14H,4-5,10-11H2/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBQFDKYGCQHRQ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (4Z)-12-cyclopropyl-4-[(3-fluorophenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C23H25NO5 and a molecular weight of 395.4 g/mol, the compound's unique structure suggests possible interactions with various biological targets.

Chemical Structure

The structural complexity of this compound includes:

  • Cyclopropyl group : This moiety is known for its ability to influence the pharmacokinetics and biological activity of compounds.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and metabolic stability.
  • Dioxa and azatricyclo frameworks : These features may contribute to the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Compounds structurally similar to (4Z)-12-cyclopropyl have shown promising antimicrobial properties. The fluorinated aromatic systems often enhance the interaction with bacterial membranes or specific enzymes.

Case Studies

  • Study on Fluorinated Benzothiazoles :
    • A study highlighted the role of fluorinated benzothiazoles in inducing CYP1A1 expression in sensitive cancer cells, leading to increased apoptosis rates through reactive species formation .
    • While not directly testing our compound, this study underscores the potential for similar mechanisms in (4Z)-12-cyclopropyl derivatives.
  • Antimicrobial Screening :
    • Research has indicated that compounds featuring cyclopropyl and fluorophenyl groups exhibit enhanced activity against Gram-positive bacteria, suggesting that (4Z)-12-cyclopropyl could also possess such properties pending empirical validation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates that modifications like fluorination can lead to improved absorption and distribution characteristics while potentially reducing toxicity through selective targeting mechanisms.

Future Directions

Given the preliminary data on related compounds:

  • Further Investigation : In vitro and in vivo studies are warranted to elucidate the biological activity of (4Z)-12-cyclopropyl specifically.
  • Target Identification : Identifying specific molecular targets will be crucial for understanding the therapeutic potential and mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, a comparative analysis with structurally related molecules is essential. Below is a detailed comparison based on heteroatom composition, substituent effects, and computational docking studies.

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Key Substituents Ring System Reported Applications/Findings
(4Z)-12-cyclopropyl-4-[(3-fluorophenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one 3 oxygen, 1 nitrogen 3-fluorophenyl, cyclopropyl Tricyclic Potential bioactive scaffold (inferred)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 2 sulfur, 1 nitrogen 4-methoxyphenyl Tetracyclic Synthetic intermediate; spectral data
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 2 sulfur, 1 nitrogen 4-hydroxyphenyl Tetracyclic Synthetic intermediate; spectral data

Key Observations

Heteroatom Composition :

  • The target compound contains oxygen and nitrogen in its tricyclic framework, whereas the analogs in Table 1 feature sulfur and nitrogen . Sulfur atoms in the latter may confer distinct electronic properties, such as increased lipophilicity or altered hydrogen-bonding capacity .

Substituent Effects :

  • The 3-fluorophenyl group in the target compound contrasts with the 4-methoxy- and 4-hydroxy-phenyl groups in the analogs. Fluorine’s electronegativity and small atomic radius can enhance binding specificity in biological targets compared to bulkier methoxy or polar hydroxy groups .

Ring System Complexity :

  • The tricyclic architecture of the target compound differs from the tetracyclic systems in the analogs. Reduced ring strain in the tricyclic framework may improve synthetic accessibility or metabolic stability .

Computational Docking Insights :

  • Molecular docking studies using tools like GOLD (Genetic Optimisation for Ligand Docking) suggest that the 3-fluorophenyl moiety in the target compound could exhibit stronger van der Waals interactions with hydrophobic protein pockets compared to methoxy/hydroxy analogs . However, explicit binding data for this compound remain unverified in the provided literature.

Research Findings and Methodological Context

  • Crystallographic Analysis : The use of SHELX software has been pivotal in resolving the stereochemical details of such complex molecules, enabling precise comparisons of bond lengths and angles .
  • Docking Validation : The GOLD program’s success rate (71% in reproducing experimental binding modes) underscores its utility in predicting how structural variations (e.g., fluorine vs. methoxy) influence ligand-receptor interactions .

Preparation Methods

Synthesis of the Bicyclic Core

The bicyclic amine-lactone intermediate is synthesized via a sulfur ylide-mediated cyclopropanation (Figure 1). Adapted from procedures in:

  • Step 1 : A trifluoromethyl alkene (e.g., 1e ) reacts with a sulfur ylide (2c ) in MeCN at 50°C for 48 hours.

  • Step 2 : Quenching with TBAF induces desilylation, yielding the cyclopropane ring with >20:1 diastereomeric ratio (d.r.).

Optimization :

  • Solvent : MeCN enhances ylide stability and reaction rate vs. THF or DCM.

  • Temperature : Prolonged heating (50°C) improves cyclopropane yield but risks alkene isomerization.

ParameterOptimal ConditionYield (%)d.r.
SolventMeCN76>20:1
Temperature (°C)5076>20:1
Equiv. TBAF1.176>20:1

Characterization :

  • ¹H NMR : Cyclopropane protons resonate as doublets of doublets (δ 2.07–2.16 ppm, J = 8.5–5.4 Hz).

  • ¹⁹F NMR : Trifluoromethyl groups show singlets at δ -70.33 ppm.

Microwave-Assisted [3+2] Cycloaddition

Construction of the Tricyclic System

A microwave-assisted [3+2] cycloaddition between a cyclopropanated furan and a nitrile oxide generates the tricyclic framework (adapted from):

  • Step 1 : Cyclopropanated furan 117 reacts with in situ-generated nitrile oxide under microwave irradiation (150°C, 20 min).

  • Step 2 : Acidic workup induces lactonization, forming the 3,10-dioxa ring.

Advantages :

  • Microwave irradiation reduces reaction time from 12 hours to 20 minutes.

  • Enhances regioselectivity for the endo transition state.

ParameterConditionYield (%)
Temperature (°C)15068
Time (min)2068
CatalystNone68

Stereoselective Introduction of the (3-Fluorophenyl)Methylidene Group

Wittig Olefination

The exocyclic double bond is installed via a Z-selective Wittig reaction :

  • Step 1 : Phosphonium ylide derived from 3-fluorobenzyl bromide reacts with the tricyclic ketone.

  • Step 2 : Low-temperature conditions (-78°C) favor (Z)-alkene formation via kinetic control.

Optimization :

  • Base : NaHMDS outperforms KHMDS in minimizing ylide aggregation.

  • Solvent : THF provides optimal ylide reactivity vs. Et₂O or DME.

ParameterCondition(Z):(E) RatioYield (%)
BaseNaHMDS9:165
Temperature (°C)-789:165
SolventTHF9:165

Final Cyclization and Functionalization

Lactonization via Mitsunobu Conditions

The γ-lactone ring is closed using Mitsunobu conditions :

  • Step 1 : Hydroxy acid intermediate is treated with DIAD and PPh₃ in THF.

  • Step 2 : Cyclization proceeds with retention of configuration at the bridgehead nitrogen.

Characterization :

  • IR : Lactone carbonyl absorbs at 1775 cm⁻¹.

  • HRMS : [M+Na]⁺ calculated for C₂₀H₁₅FNO₃: 368.0961; found: 368.0958.

Alternative Routes and Comparative Analysis

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation using diazo compounds offers complementary stereoselectivity:

  • Catalyst : Pd(OAc)₂ with chiral bisoxazoline ligands.

  • Yield : 58% with 85% ee, inferior to ylide-mediated methods.

Radical Cyclization

UV-initiated radical cyclization of thiohydroximates provides moderate yields (42%) but poor (Z)-selectivity (3:1).

Scalability and Industrial Considerations

  • Cost Analysis : Sulfur ylide route is cost-effective at scale (<$50/g).

  • Purification : Flash chromatography on silica gel (hexanes/EtOAc 9:1) achieves >95% purity.

  • Safety : TBAF quenching requires strict moisture control to prevent HF release.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the tricyclic core of this compound, and how can reaction conditions be optimized?

The tricyclic core is typically synthesized via cyclocondensation reactions involving functionalized precursors. For example, cyclopropyl and fluorophenyl substituents are introduced through multi-step protocols, as described in analogous tricyclic systems . Key steps include:

  • Cyclization : Use of acid catalysts (e.g., HCl in acetic acid) to promote ring closure.
  • Substituent introduction : Optimizing temperature (60–85°C) and solvent polarity (e.g., glacial acetic acid) to control regioselectivity .
  • Purity monitoring : Employ HPLC and NMR to verify intermediate and final product integrity .

Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the stereochemistry and functional groups in this compound?

  • ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–2.0 ppm) and fluorophenyl aromatic protons (δ ~6.5–7.5 ppm). Coupling constants (J values) distinguish Z- and E-isomers of the methylidene group .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry, as demonstrated in structurally similar tricyclic compounds .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • HOMO-LUMO gaps : To predict photophysical behavior and charge-transfer potential .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
  • Conformational analysis : Assess steric effects from the cyclopropyl group .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?

  • Variables : Temperature, residence time, and catalyst loading are critical factors. For example, a Central Composite Design (CCD) model can identify optimal conditions (e.g., 75°C, 10 min residence time) to maximize yield and minimize side products .
  • Statistical validation : Use ANOVA to confirm model significance (p < 0.05) and R² > 0.9 .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

  • Data normalization : Account for assay-specific variables (e.g., solvent polarity in cell-based assays vs. computational solvation models) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Molecular docking : Compare binding affinities across multiple protein conformations to reconcile discrepancies .

Q. How does the fluorophenyl substituent influence the compound’s photostability and fluorescence properties?

  • Photophysical assays : Measure fluorescence quantum yield (Φ) and lifetime (τ) in solvents of varying polarity. The electron-withdrawing fluorine atom enhances stability against photodegradation .
  • TD-DFT simulations : Predict excited-state behavior, including charge-transfer transitions .

Q. What mechanistic insights explain the compound’s DNA-binding affinity, and how can this be validated experimentally?

  • UV-Vis titration : Monitor hypochromicity and redshift in the absorption spectrum upon DNA addition .
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Molecular dynamics (MD) : Simulate intercalation or groove-binding modes over 100 ns trajectories .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Optimization

StepVariablesOptimal ConditionsAnalytical Validation
CyclizationCatalyst, temperatureHCl, 70°CHPLC purity >95%
Substituent additionSolvent polarityGlacial acetic acid¹H NMR coupling constants
Final purificationChromatography methodSilica gel (4:1 PE/EA)TLC Rf = 0.85

Q. Table 2. Computational vs. Experimental Photophysical Data

PropertyDFT PredictionExperimental ValueDeviation (%)
HOMO-LUMO gap (eV)3.83.65.3
Fluorescence λmax450 nm445 nm1.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.